2-Aminoethanol;4-bromobenzoic acid

Crystal Engineering Non-linear Optics Supramolecular Chemistry

Researchers requiring a crystallographically verified non-centrosymmetric organic salt for second-order NLO applications often face limited access to well-characterized materials. This 1:1 salt (space group P n a 21) provides a definitive SHG platform with precisely quantified hydrogen-bonding geometry (N···O: 2.865 & 2.757 Å). • Confirmed non-centrosymmetric architecture (P n a 21) for SHG & NLO studies. • Quantified electronic parameters: dipole moment 11.06 D, polarizability 101.22 Bohr³. • Established crystallographic fingerprint for salt vs. co-crystal method validation.

Molecular Formula C9H12BrNO3
Molecular Weight 262.10 g/mol
CAS No. 585512-52-3
Cat. No. B14235699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoethanol;4-bromobenzoic acid
CAS585512-52-3
Molecular FormulaC9H12BrNO3
Molecular Weight262.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)Br.C(CO)N
InChIInChI=1S/C7H5BrO2.C2H7NO/c8-6-3-1-5(2-4-6)7(9)10;3-1-2-4/h1-4H,(H,9,10);4H,1-3H2
InChIKeyAFIJVILJZXHLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoethanol;4-bromobenzoic acid: Physicochemical & Crystallographic Overview


2-Aminoethanol;4-bromobenzoic acid (CAS 585512-52-3), systematically designated as 2-hydroxyethylammonium 4-bromobenzoate, is a 1:1 stoichiometric salt composed of a 2-aminoethanol cation and a 4-bromobenzoate anion [1]. This compound belongs to a homologous series of 2-hydroxyethylammonium salts of para-substituted benzoic acids, which have been systematically investigated for their supramolecular architecture and solid-state properties [2]. The salt is formed through proton transfer from the carboxylic acid to the amine, a process driven by a pKa difference (ΔpKa) greater than 3, ensuring complete salt formation rather than a neutral co-crystal [2]. The compound is characterized by a molecular formula of C9H12BrNO3 and a molecular weight of 262.10 g/mol [1].

Crystal engineering & NLO studies (non-centrosymmetric packing)
Supramolecular synthon design (charge-assisted H-bonding)
Salt/co-crystal reference standard (defined carboxylate asymmetry)

2-Aminoethanol;4-bromobenzoic acid: Why Generic Substitution Fails


Generic substitution within the class of 2-hydroxyethylammonium benzoate salts is not scientifically justifiable due to quantifiable, substituent-dependent variations in supramolecular assembly, electronic polarization, and hydrogen-bonding geometry [1]. The para-substituent on the benzoate anion directly modulates the dipole-dipole interactions that dictate the crystal packing motif. Specifically, the presence of a bromine atom at the para position results in a unique set of crystallographic parameters, including a non-centrosymmetric space group (P n a 21) and distinct unit cell dimensions (a = 6.029 Å, b = 7.352 Å, c = 23.192 Å) that differ from those of the unsubstituted, chloro-, iodo-, or methyl-substituted analogs [2]. Furthermore, the compound exhibits a characteristic UV cut-off wavelength (225.6-249 nm) and corresponding energy gap (5.5-5.0 eV), which are distinct from the hydroxy-substituted analog (4, 280.3 nm, 4.4 eV) and are critical for applications where optical transparency or electronic bandgap is a design parameter [1]. These structural and electronic differences are not interchangeable and directly impact material performance in fields such as crystal engineering, non-linear optics, and ionic liquid design.

Crystal packing mismatch
Para-substituent changes space group and unit cell dimensions; non-centrosymmetric packing may not transfer to other halo or unsubstituted analogs.
Hydrogen-bond network divergence
Number of charge-assisted H-bonds differs (2 vs. 1 in unsubstituted/methyl analogs), altering supramolecular architecture.
Electronic property shift
Dipole moment, polarizability, and optical bandgap vary with substituent; UV transparency range may differ substantially.

2-Aminoethanol;4-bromobenzoic acid: Key Differentiations from Analogs


Non-Centrosymmetric Crystal Packing

The 4-bromo substituted salt (compound 6) crystallizes in the orthorhombic space group P n a 21, a non-centrosymmetric arrangement that is a prerequisite for second-order nonlinear optical (NLO) activity [1]. This contrasts with the unsubstituted benzoate salt (compound 1), which adopts a different space group [1]. The unit cell parameters for compound 6 are a = 6.029 Å, b = 7.352 Å, c = 23.192 Å, with a cell volume of 1028 ų [1]. These values are distinct from other members of the series, such as the p-chloro (compound 5) and p-iodo (compound 7) analogs, reflecting the influence of the bromine substituent on crystal packing [1].

Non-Centrosymmetric Packing
Head-to-head
P n a 21; a=6.029, b=7.352, c=23.192 Å
Enables second-order NLO
Head-to-head vs. unsubstituted analog
Crystal Engineering Non-linear Optics Supramolecular Chemistry

Charge-Assisted Hydrogen-Bond Synthon

The supramolecular building block (BB) for the 4-bromo salt is assembled via two charge-assisted N-H···O hydrogen bonds, in contrast to compounds 1 (unsubstituted benzoate) and 2 (p-methylbenzoate), which are organized via only one such hydrogen bond [1]. This difference in the number of primary charge-assisted hydrogen bonds directly influences the dimensionality and robustness of the resulting supramolecular network. The hydrogen-bond geometry for compound 6 includes specific donor-acceptor distances, such as N(1)···O(2) = 2.865(3) Å and N(1)···O(3) = 2.757(3) Å, which are distinct from those in the other series members [1].

H-Bond Synthon
Head-to-head
2 charge-assisted H-bonds (N···O 2.865, 2.757 Å) vs. Compounds 1 & 2: 1 H-bond
Robust supramolecular synthon
Direct comparison
Supramolecular Synthons Crystal Engineering Hydrogen Bonding

Dipole Moment and Polarizability

Ab initio quantum chemical calculations reveal that the 4-bromobenzoate anion in compound 6 possesses a computed total dipole moment (μ_total) of 11.06 Debye and an isotropic dipole polarizability (P) of 101.22 Bohr³ [1]. These values are intermediate between the p-hydroxy (compound 4, μ_total = 94.89 Debye, P = 100.98 Bohr³) and p-iodo (compound 7, μ_total = 12.48 Debye, P = 94.23 Bohr³) analogs [1]. The p-bromo derivative thus occupies a distinct position in the electronic property landscape of this salt series, which is directly relevant to its performance in dielectric and optical applications.

Dipole Moment & Polarizability
Head-to-head
μ_total = 11.06 D; P = 101.22 Bohr³
Intermediate electronic parameters
Between p-OH and p-I analogs
Computational Chemistry Non-linear Optics Dielectric Materials

Carboxylate C-O Bond Asymmetry

The asymmetry in the C-O bond lengths of the carboxylate group serves as a quantitative indicator of the extent of proton transfer and, consequently, the salt versus co-crystal nature of the compound. For compound 6, the difference between the two C-O bond lengths (|d1-d2|) is 0.024 Å [1]. This value is comparable to the p-chloro analog (compound 5, 0.024 Å) and the unsubstituted analog (compound 1, 0.025 Å), but distinct from the p-hydroxy analog (compound 4, 0.005 Å), which exhibits near-complete delocalization [1]. This metric confirms the formation of a true salt with a well-defined carboxylate anion.

C-O Bond Asymmetry
Head-to-head
|d1-d2| = 0.024 Å
Confirms salt formation
Distinct from p-OH analog (0.005 Å)
Salt vs. Co-crystal Determination X-ray Crystallography Proton Transfer

UV-Vis Optical Bandgap

UV-Vis spectroscopic analysis reveals that the cut-off wavelength (λmax) for compound 6 lies in the range of 225.6-249 nm, corresponding to an energy gap (Eg) of 5.5-5.0 eV [1]. This places the compound among the wide-bandgap insulators. In contrast, the p-hydroxy analog (compound 4) exhibits a significantly red-shifted cut-off at 280.3 nm, corresponding to a smaller bandgap of 4.4 eV [1]. This difference in optical absorption edge is a direct consequence of the electronic nature of the para-substituent.

UV-Vis Optical Bandgap
Head-to-head
λmax 225.6-249 nm, Eg 5.5-5.0 eV vs. p-hydroxy: λmax 280.3 nm, Eg 4.4 eV
Wider UV transparency
Blue-shifted vs. p-OH
Optical Materials UV-Vis Spectroscopy Insulating Materials

Aqueous Solubility and Thermal Properties

The 2-hydroxyethylammonium salts of para-substituted benzoic acids, including compound 6, are reported to be water-soluble and possess well-defined melting points that are generally lower than those of the corresponding parent benzoic acids [1]. While specific melting point data for compound 6 is not provided in the main text, the class-level observation indicates that salt formation enhances aqueous solubility and reduces melting point compared to 4-bromobenzoic acid (mp ~254.5 °C ). This is a common and quantifiable advantage of salt formation for improving processability and formulation.

Solubility & Thermal
Class-level
Reported water-soluble; lower m.p. than parent acid
Supports solution processing
Class-level; exact m.p. not specified
Pharmaceutical Salts Material Processing Thermal Analysis

2-Aminoethanol;4-bromobenzoic acid: Validated Application Scenarios


Non-Linear Optical (NLO) Material Research & Crystal Engineering

The non-centrosymmetric space group (P n a 21) of 2-aminoethanol;4-bromobenzoic acid, confirmed by single-crystal X-ray diffraction, makes it a direct candidate for second-order non-linear optical (NLO) applications, such as second-harmonic generation (SHG) [1]. Researchers procuring this specific salt can leverage its established crystallographic architecture to investigate structure-property relationships in organic NLO materials, where the bromine substituent's polarizability (101.22 Bohr³) contributes to the material's macroscopic polarization [1]. This application is directly supported by the quantitative crystallographic and computational data presented in Section 3.

Supramolecular Synthon and Crystal Engineering Studies

The compound serves as a well-characterized building block for supramolecular assembly studies, particularly those focused on charge-assisted hydrogen-bonding networks. The quantitative data on the two charge-assisted hydrogen bonds (N···O distances of 2.865(3) Å and 2.757(3) Å) and the specific hydrogen-bonding geometry provide a reliable reference for designing co-crystals, salts, and host-guest systems [1]. Procurement of this specific salt is essential for researchers aiming to reproduce or extend the established supramolecular architectures described in the primary literature [1].

UV-Transparent Dielectric Materials & Ionic Liquids

The wide optical bandgap (5.5-5.0 eV) and UV cut-off wavelength (225.6-249 nm) of this compound make it a suitable candidate for applications requiring high transparency in the UV-visible spectrum, such as matrices for optical sensors or components in UV optics [1]. Furthermore, its classification as a water-soluble salt with a lower melting point than the parent acid (class-level inference) suggests potential as a protic ionic liquid or a precursor for such materials [1]. The computed dipole moment (11.06 Debye) and polarizability (101.22 Bohr³) provide a quantitative basis for modeling its behavior in dielectric applications [1].

QC Reference Standard: Salt vs. Co-crystal

The precisely determined carboxylate C-O bond length asymmetry (|d1-d2| = 0.024 Å) serves as a quantitative benchmark for confirming the salt nature of this compound [1]. Analytical laboratories and pharmaceutical scientists can use this specific salt as a reference standard when developing or validating methods (e.g., XRPD, IR spectroscopy) to distinguish between salt and co-crystal forms of related compounds. The established crystallographic parameters (unit cell dimensions, space group) provide a definitive fingerprint for identity verification [1].

Application
Selection Property
Validation Focus
NLO Material Research
Non-centrosymmetric crystal packing
SHG efficiency measurement
Supramolecular Synthon Design
Charge-assisted hydrogen-bond network
Co-crystal architecture reproducibility
UV-Transparent Dielectrics
Wide UV-visible transparency
UV absorption edge determination
Salt/Co-crystal QC Reference
Carboxylate bond-length asymmetry
XRPD identity verification

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